![molecular formula C17H14O6S B2777179 3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one CAS No. 866346-80-7](/img/structure/B2777179.png)

3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis of Capillarisin Sulfur-Analogue : A study detailed the synthesis of a capillarisin sulfur-analogue with aldose reductase inhibitory activity, highlighting methods that might be relevant for synthesizing related sulfonyl chromenones (Igarashi et al., 2005).

- Multicomponent Synthesis Using DMSO : Research demonstrated the use of DMSO in the multicomponent synthesis of biologically active compounds, a method that could potentially be applied to the synthesis of sulfonyl-substituted chromenones (Ryzhkova et al., 2021).

- Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols : A method was developed for the stereocontrolled reduction of 3-sulfonyl chromen-4-ones, offering insights into the structural modification of sulfonyl chromenones (Chang & Tsai, 2018).

- Chemiluminescence of Sulfonyl-Substituted Compounds : The synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes were explored, indicating potential applications in developing chemiluminescent probes (Watanabe et al., 2010).

Biological and Medicinal Applications

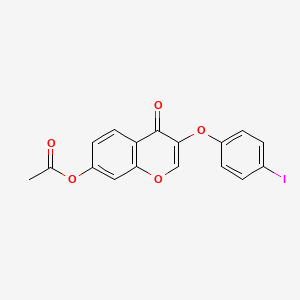

- Antibacterial and Analgesic Activities : Novel 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and their derivatives were synthesized and evaluated for antibacterial and analgesic activities, showing potential as leads for developing new therapeutic agents (Rajesha et al., 2011).

- Antioxidative and Anti-inflammatory Agents : Two previously undisclosed 2H-chromenyl derivatives from the red seaweed Gracilaria salicornia showed promising antioxidative and anti-inflammatory potentials, highlighting the natural occurrence and therapeutic possibilities of chromenyl derivatives (Antony & Chakraborty, 2020).

Mechanism of Action

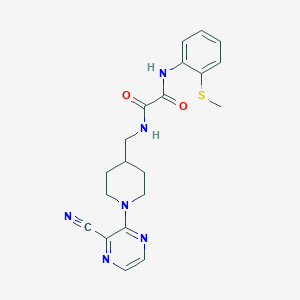

- The aromatic ring in the 2-position of Compound X may engage in π-π interactions with amino acid residues in proteins, such as His53, Leu55, and Met52 . These interactions could play a crucial role in its mode of action.

- Transmetalation occurs with formally nucleophilic organic groups, transferring them from boron to Pd. This step is essential for the Suzuki–Miyaura coupling reaction, which Compound X may participate in .

- Unfortunately, specific biochemical pathways affected by Compound X are not well-documented. However, its potential involvement in carbon–carbon bond formation (via Suzuki–Miyaura coupling) suggests relevance to synthetic chemistry and drug discovery .

Target of Action

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6S/c1-21-12-7-8-14(22-2)15(10-12)24(19,20)16-9-11-5-3-4-6-13(11)23-17(16)18/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDZVGLQDPWYHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline](/img/structure/B2777099.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2777102.png)

![Quinoxalin-6-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2777106.png)

![tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2777108.png)

![(1S,4S,5S)-1-(2-Methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2777112.png)

![(E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide](/img/structure/B2777114.png)

![6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline](/img/structure/B2777116.png)